1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carboxamide
Overview
Description
1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carboxamide is a heterocyclic compound with the molecular formula C7H9N3O. It is characterized by a cyclopentane ring fused to a pyrazole ring, with a carboxamide group attached at the 3-position.
Biochemical Analysis
Biochemical Properties
1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carboxamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with specific enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. These interactions can lead to changes in the biochemical pathways and affect the overall metabolic flux within cells .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of certain genes involved in cell growth and differentiation, leading to changes in cellular behavior. Additionally, it can impact cellular metabolism by modulating the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can bind to specific enzymes, either inhibiting or activating their activity. This binding can lead to changes in the enzyme’s conformation and function, ultimately affecting the biochemical pathways they are involved in. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects, potentially disrupting normal cellular functions. Threshold effects have been observed, where a certain dosage level is required to elicit a significant response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing their activity and the overall metabolic flux. These interactions can lead to changes in metabolite levels and affect the balance of metabolic processes within cells. Understanding these pathways is crucial for elucidating the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. It can interact with specific transporters or binding proteins, facilitating its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation within different cellular compartments, affecting its overall function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. It may be directed to certain compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interactions with specific biomolecules and its role in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Aminated derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carboxylate: Similar structure but with an ester group instead of a carboxamide.
N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxamide: Contains an additional carbazole moiety.
Uniqueness
1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carboxamide is unique due to its specific combination of a cyclopentane ring fused to a pyrazole ring with a carboxamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-7(11)6-4-2-1-3-5(4)9-10-6/h1-3H2,(H2,8,11)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYWILNRQBUQRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NN=C2C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60669157 | |
Record name | 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60669157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851776-30-2 | |
Record name | 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60669157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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